Monophenoltoremifene
Overview
Description
Monophenoltoremifene is a useful research compound. Its molecular formula is C22H19ClO and its molecular weight is 334.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pharmacokinetics and Potential Uses
- Pharmacokinetics and Potential for Single Daily Dosing : (Deaminohydroxy)toremifene has shown pharmacokinetics suitable for single daily dosing, making it a candidate for the prevention of osteoporosis, cardiovascular disease, and breast cancer (DeGregorio et al., 2000).
Cancer Treatment
Breast Cancer Therapy : Toremifene is utilized in breast cancer therapy, showing effectiveness comparable to tamoxifen. It acts as an estrogen receptor modulator and has been evaluated for safety and efficacy in clinical trials (Pagani et al., 2004).
Prostate Cancer Prevention : Toremifene has shown potential in preventing prostate cancer, as demonstrated in the transgenic adenocarcinoma of mouse prostate (TRAMP) model. It may act through nonandrogenic pathways, such as estrogen receptor signaling (Raghow et al., 2002).
Biochemical Studies
Sulfation Study : Research on the sulfation of 4-hydroxy toremifene, the active metabolite of toremifene, revealed variability that could influence response in breast and prostate cancer treatment. This study highlights the role of genetic variants in toremifene pharmacogenomics (Edavana et al., 2012).
Drug Interaction Potential : Toremifene and its primary metabolite have been studied for their potential to interact with cytochrome P450 enzymes. The findings are crucial for understanding possible drug-drug interactions in clinical settings (Kim et al., 2011).
Additional Applications
Broad-Spectrum Antibiofilm Compound : Toremifene has been identified as a broad-spectrum oral antibiofilm compound, effective against fungal and bacterial pathogens like Candida albicans and Staphylococcus aureus (De Cremer et al., 2014).
Ebola Virus Inhibition : FDA-approved selective estrogen receptor modulators, including toremifene, have shown potential in inhibiting Ebola virus infection. This finding suggests a new application for existing drugs in treating infectious diseases (Johansen et al., 2013).
Mechanism of Action
Target of Action
Toremifene is a selective estrogen receptor modulator (SERM) and a nonsteroidal antiestrogen used to treat estrogen receptor positive breast cancer . It possesses tissue-specific actions: it has estrogenic (agonist) activity on the cardiovascular system and on bone tissue and it has weak estrogenic effects on uterine tissue, however, it also has antiestrogenic (estrogen-antagonist) activity on breast tissue .
Mode of Action
Toremifene is a nonsteroidal triphenylethylene derivative. It binds to estrogen receptors and may exert estrogenic, antiestrogenic, or both activities, depending upon the duration of treatment, animal species, gender, target organ, or endpoint selected .
Pharmacokinetics
Toremifene is well absorbed and extensively metabolized in the liver, principally by CYP3A4 to N-demethyltoremifene, a weak antiestrogen . It is primarily excreted in the feces .
Result of Action
Toremifene’s antiestrogenic activity on breast tissue makes it effective in treating estrogen receptor positive breast cancer . It inhibits the growth-stimulating effects of estrogen on breast cancer cells .
Biochemical Analysis
Biochemical Properties
Monophenoltoremifene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with estrogen receptors, where this compound acts as a selective estrogen receptor modulator (SERM). This interaction is crucial as it can exhibit both estrogenic and antiestrogenic effects depending on the tissue type . Additionally, this compound interacts with cytochrome P450 enzymes, which are involved in its metabolism . These interactions highlight the compound’s potential in modulating hormonal pathways and its role in biochemical reactions.
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the proliferation of breast cancer cells by binding to estrogen receptors and blocking the estrogen-mediated signaling pathways . This inhibition leads to changes in gene expression that promote cell cycle arrest and apoptosis. Furthermore, this compound affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to estrogen receptors, leading to conformational changes that either activate or inhibit the receptor’s activity . This binding can result in the recruitment of coactivators or corepressors, which subsequently influence gene transcription. Additionally, this compound can inhibit the activity of certain cytochrome P450 enzymes, affecting its own metabolism and the metabolism of other compounds . These molecular interactions underscore the compound’s multifaceted mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function . For example, prolonged exposure to this compound can lead to the development of resistance in certain cancer cell lines, necessitating higher doses to achieve the same therapeutic effect . Additionally, the degradation products of this compound may have different biological activities, further complicating its temporal effects in laboratory settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver damage and hormonal imbalances have been observed . These findings highlight the importance of optimizing the dosage of this compound to maximize its therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites. Some of these metabolites retain biological activity and contribute to the overall pharmacological effects of this compound . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . For instance, this compound can be transported across cell membranes by solute carrier transporters and ATP-binding cassette transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These transport and distribution mechanisms are crucial for determining the bioavailability and therapeutic efficacy of this compound.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. It can be localized to the nucleus, where it interacts with estrogen receptors to modulate gene transcription . Additionally, this compound can be found in the cytoplasm, where it interacts with various enzymes and signaling molecules . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClO/c23-16-15-21(17-7-3-1-4-8-17)22(18-9-5-2-6-10-18)19-11-13-20(24)14-12-19/h1-14,24H,15-16H2/b22-21- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPJJMOFPSHKFE-DQRAZIAOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)O)/CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89778-41-6 | |
Record name | 2,2-bis(2-methylphenyl)-2-phenylacetyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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